REACTION_CXSMILES
|
Cl.[CH:2]1([C:6]([NH2:8])=[NH:7])[CH2:5][CH2:4][CH2:3]1.C(O[CH:12]=[CH:13][C:14]#[N:15])C>>[CH:2]1([C:6]2[N:8]=[C:14]([NH2:15])[CH:13]=[CH:12][N:7]=2)[CH2:5][CH2:4][CH2:3]1 |f:0.1|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(CCC1)C(=N)N
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=CC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)C1=NC=CC(=N1)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.26 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |